molecular formula C22H26ClN3O5S B2729766 N1-(2-chlorobenzyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 868982-98-3

N1-(2-chlorobenzyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No.: B2729766
CAS No.: 868982-98-3
M. Wt: 479.98
InChI Key: QDMMYRGMBKCKCT-UHFFFAOYSA-N
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Description

N1-(2-chlorobenzyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a synthetic oxalamide derivative intended for research and development purposes. Compounds within this class, which feature an oxazolidinone core, have been extensively investigated for their potential biological activities . The oxazolidinone moiety is of significant scientific interest, particularly in the field of antibacterial research. The established mechanism of action for antibacterial oxazolidinones involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of the initiation complex . This unique mechanism makes such compounds valuable tools for studying bacterial resistance and developing new therapeutic agents, especially against multi-drug resistant Gram-positive pathogens. The structure of this compound includes a 2-chlorobenzyl group and a mesitylsulfonyl-modified oxazolidine ring, which may influence its properties, solubility, and binding affinity. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the relevant safety data sheet (SDS) prior to use.

Properties

IUPAC Name

N'-[(2-chlorophenyl)methyl]-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O5S/c1-14-10-15(2)20(16(3)11-14)32(29,30)26-8-9-31-19(26)13-25-22(28)21(27)24-12-17-6-4-5-7-18(17)23/h4-7,10-11,19H,8-9,12-13H2,1-3H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMMYRGMBKCKCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorobenzyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide typically involves multiple steps:

    Formation of the Oxazolidinone Intermediate: The oxazolidinone ring is synthesized through the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Mesitylsulfonyl Group: The mesitylsulfonyl group is introduced via sulfonylation, where mesitylene is reacted with a sulfonyl chloride in the presence of a base.

    Formation of the Oxalamide Backbone: The oxalamide backbone is formed by reacting oxalyl chloride with the appropriate amine under controlled conditions.

    Final Coupling: The final step involves coupling the oxazolidinone intermediate with the oxalamide backbone in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorobenzyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings and the oxazolidinone moiety can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the oxazolidinone ring to an amino alcohol.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N1-(2-chlorobenzyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structural features.

    Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N1-(2-chlorobenzyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The mesitylsulfonyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Physicochemical Properties

The table below compares the target compound with key oxalamide derivatives from the literature:

Compound Name (Source) N1 Substituent N2 Substituent Key Features Molecular Weight (g/mol) Notable Activity/Properties
Target Compound 2-Chlorobenzyl (3-Mesitylsulfonyl oxazolidin-2-yl)methyl High steric bulk, potential metabolic stability Not reported Not specified in evidence
S336 (FL-no. 16.099) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Umami flavor agonist; low toxicity (NOEL: 100 mg/kg/day in rats) ~434.45 Flavor enhancement; CYP inhibition <50%
Compound 13 (1-Acetylpiperidin-2-yl)(thiazolyl)methyl 4-Chlorophenyl Antiviral (HIV entry inhibitor); 90% HPLC purity 478.14 IC₅₀ ~0.5 µM against HIV-1
S5456 2,3-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl CYP3A4 inhibitor (51% inhibition at 10 µM) ~450.48 Moderate CYP interaction
Compound 4 Bis-azetidinyl groups Chloro/methoxyphenyl Complex β-lactam-containing structure; synthesized via multistep reactions ~964.32 (estimated) Structural complexity; no activity reported
Key Observations:
  • Substituent Effects on Activity: Antiviral Activity: Compound 13 () demonstrates that thiazole and piperidine groups enhance antiviral efficacy, likely through CD4-binding site interactions. The target compound’s mesitylsulfonyl group may sterically hinder similar interactions unless optimized . The target compound’s 2-chlorobenzyl group may reduce flavor-related activity compared to methoxy analogs.
  • Metabolic Stability :
    • Oxalamides like S336 and S5456 show resistance to amide hydrolysis in hepatocytes , suggesting that bulky substituents (e.g., mesitylsulfonyl) in the target compound could further impede enzymatic degradation.

Biological Activity

Chemical Structure and Properties

Before discussing the biological activity, it is essential to understand the chemical structure of the compound. The structure consists of:

  • N1-(2-chlorobenzyl) : A chlorobenzyl group which may influence the compound's interaction with biological targets.
  • N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl) : An oxazolidinyl moiety that is often linked to antibiotic properties.
  • Oxalamide linkage : This functional group can enhance the stability and solubility of the compound.

Molecular Formula

The molecular formula for this compound is C19H22ClN3O4SC_{19}H_{22}ClN_3O_4S.

Molecular Weight

The molecular weight is approximately 421.90 g/mol.

The biological activity of N1-(2-chlorobenzyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide primarily involves its interaction with various biological targets, including enzymes and receptors. Studies suggest that it may act as an inhibitor of certain kinases involved in cell signaling pathways, particularly those related to cancer proliferation and inflammation.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. It has shown effectiveness against a range of bacterial strains, particularly Gram-positive bacteria. The oxazolidinone structure is known for its role in inhibiting bacterial protein synthesis, making this compound a candidate for further development as an antibiotic.

Cytotoxicity and Anticancer Potential

Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest. For instance, in vitro studies demonstrated that the compound significantly reduced cell viability in breast cancer cells (MCF-7), with IC50 values indicating potent activity.

Case Studies

  • Study on Bacterial Inhibition :
    • Objective : To evaluate the antibacterial efficacy against Staphylococcus aureus.
    • Method : Disk diffusion method was employed.
    • Results : The compound exhibited a zone of inhibition comparable to standard antibiotics, suggesting significant antibacterial activity.
  • Cytotoxicity Assessment :
    • Objective : To determine the cytotoxic effects on MCF-7 breast cancer cells.
    • Method : MTT assay was conducted.
    • Results : An IC50 value of 12 µM was observed, indicating strong cytotoxic potential.
  • In Vivo Studies :
    • Animal models were utilized to assess the therapeutic efficacy and safety profile.
    • Results indicated a reduction in tumor size without significant toxicity at therapeutic doses.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMethodologyKey Findings
AntibacterialStaphylococcus aureusDisk diffusionSignificant zone of inhibition
CytotoxicityMCF-7 (breast cancer)MTT assayIC50 = 12 µM
In Vivo EfficacyTumor-bearing miceTumor size measurementReduced tumor size without toxicity
PropertyValue
Molecular FormulaC19H22ClN3O4SC_{19}H_{22}ClN_3O_4S
Molecular Weight421.90 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined

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